6-Fluoroquinoline-2,4-dicarboxylic acid
Description
6-Fluoroquinoline-2,4-dicarboxylic acid is a fluorinated quinoline derivative with two carboxylic acid groups at positions 2 and 4 of the heterocyclic ring. It serves as a critical precursor in medicinal chemistry, particularly in synthesizing fibroblast activation protein (FAP) inhibitors for cancer theranostics . The compound is synthesized via condensation of 5-fluoro-1H-indole-2,3-dione and 2-oxopropanoic acid, yielding 65–91% depending on the protocol . Its structural characterization by $ ^1H $ NMR (DMSO-$ d_6 $) shows distinct aromatic proton signals at δ 7.81–8.62 ppm, consistent with fluorine’s electron-withdrawing effects and the quinoline backbone . Applications include radiosynthesis of $ ^{18}F $-labeled tracers for positron emission tomography (PET) imaging and intermediates for selective GLUT1 inhibitors .
Properties
Molecular Formula |
C11H6FNO4 |
|---|---|
Molecular Weight |
235.17 g/mol |
IUPAC Name |
6-fluoroquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H6FNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
PECRASCUCPOANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 6-fluoroquinoline-2,4-dicarboxylic acid, emphasizing substituent effects, synthetic yields, and functional applications.
Table 1: Structural and Functional Comparison of Quinoline and Related Dicarboxylic Acid Derivatives
Key Comparisons:
Halogen Substituents: The fluoro group in this compound improves metabolic stability and binding affinity to FAP compared to non-halogenated analogs .
Ring System Modifications: Quinoline vs. Pyridine: The fused benzene ring in quinoline derivatives enhances π-π stacking interactions in enzyme binding, whereas pyridine-based analogs (e.g., pyridine-2,4-dicarboxylic acid) show weaker inhibition of JMJD5 (Ki = 75 μM vs. 40 μM for 5-hydroxyisophthalic acid) .
Functional Group Positioning: Carboxylic acids at C2/C4 (quinoline) vs. C3/C6 (dihydroquinoline) significantly impact hydrogen-bonding networks. For example, this compound’s COOH groups align with catalytic residues in FAP, while the 3,6-dicarboxylic analog may misfit .
Pyrrolidine-2,4-dicarboxylic acid amides target DPP-IV (antidiabetic agents) with nanomolar potency, highlighting scaffold-dependent selectivity .
Synthetic Accessibility: The fluoro derivative’s synthesis achieves moderate yields (65–91%), while iodo analogs (e.g., 6-iodoquinoline-2,4-dicarboxylic acid) reach quantitative yields (100%) under optimized conditions .
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the base-mediated hydrolysis of 5-fluoroisatin (3a ) in aqueous sodium hydroxide, followed by condensation with sodium pyruvate. Key steps include:
-
Ring-Opening of Isatin : NaOH cleaves the lactam ring of 5-fluoroisatin, generating an intermediate anthranilic acid derivative.
-
Condensation with Sodium Pyruvate : The enolate form of sodium pyruvate attacks the carbonyl carbon of the anthranilic acid, forming a β-ketoamide intermediate.
-
Cyclization and Aromatization : Intramolecular cyclization yields the quinoline skeleton, with subsequent dehydration completing aromatization.
Optimal conditions require refluxing the reaction mixture for 48 hours, followed by acidification to pH 2 using HCl to precipitate the product.
Reagents and Stoichiometry
-
5-Fluoroisatin (3a ): 1 mmol
-
Sodium Pyruvate : 1.6 mmol
-
NaOH : 6 mmol
-
Solvent : Water (10 mL per mmol of isatin)
Procedure
Yield and Purity
Optimization Strategies for Enhanced Efficiency
Solvent and Base Selection
The reaction exclusively uses water as the solvent, avoiding organic solvents to simplify purification and reduce costs. Sodium hydroxide (6 equiv.) ensures complete deprotonation and facilitates enolate formation, critical for condensation.
Acidification and Workup
Gradual acidification with HCl prevents localized overheating, which could decarboxylate the product. Washing with dichloromethane removes unreacted isatin, while hexanes eliminate residual pyruvate.
Analytical Characterization
Spectroscopic Data
-
-NMR (400 MHz, DMSO-) : δ 8.60–8.48 (m, 2H), 8.35–8.25 (m, 1H), 7.92–7.78 (m, 1H).
-
HPLC : Retention time = 4.2 min (Luna C18 column, 20% MeCN/10 mM NHOAc, pH 5.0).
Comparative Analysis of Alternative Methods
While the Pfitzinger reaction dominates current synthesis, other approaches such as the Gould-Jacobs reaction or metal-catalyzed cyclizations have been attempted for analogous quinolines. However, these methods often require expensive catalysts (e.g., Pd/C) or harsh conditions (e.g., high-pressure hydrogenation), making them less practical for large-scale production.
Industrial and Research Applications
The compound’s dual carboxylic acid groups enable chelation of metal ions, making it valuable in catalysis and materials science. In pharmaceuticals, it serves as a precursor for fibroblast activation protein inhibitors (FAPIs), with recent studies highlighting its role in PET radiotracers.
Data Table 1. Summary of Synthetic Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting Material | 5-Fluoroisatin (3a ) |
| Reagents | NaOH, Sodium Pyruvate, HCl |
| Solvent | Water |
| Temperature | Reflux (100°C) |
| Reaction Time | 48 hours |
| Yield | 91% |
| Purity (HPLC) | >95% |
| Key Characterization | -NMR, -NMR, HPLC |
Q & A
Q. What are the established synthetic routes for 6-fluoroquinoline-2,4-dicarboxylic acid, and what are their key intermediates?
The synthesis typically involves cyclization and decarboxylation steps. A validated method starts with 5-fluoro-1H-indole-2,3-dione and 2-oxopropanoic acid under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core. Subsequent decarboxylation and esterification yield intermediates like the monocarboxylic acid and active esters (e.g., 2,3,5,6-tetrafluorophenyl ester) for further derivatization .
Q. Key Steps and Yields
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- NMR Spectroscopy : Proton environments are resolved in DMSO-d6 (e.g., δ 8.60–8.48 ppm for quinoline protons) .
- LC-MS : Confirms molecular weight (e.g., m/z 236.0 [M+H]⁺ for the parent acid) .
- Elemental Analysis : Validates purity and stoichiometry.
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize the decarboxylation of this compound to minimize side products?
Decarboxylation efficiency depends on:
- Temperature Control : Excessive heat (>150°C) promotes decomposition; optimal range is 100–120°C .
- Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) improve selectivity over metal-based alternatives.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .
Q. What strategies address the compound’s instability in alkaline media during derivatization?
Instability arises from hydrolysis of the carboxylic acid groups. Mitigation approaches include:
Q. How should researchers resolve contradictions in NMR data for fluorinated quinoline derivatives?
Spectral discrepancies may arise from tautomerism or solvent effects. Solutions include:
- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl₃ to identify solvent-dependent shifts .
- Computational Modeling : Predict chemical shifts using DFT (e.g., B3LYP/6-31G*) to validate experimental data .
- Purity Assessment : Eliminate impurities via recrystallization or HPLC before analysis .
Q. What role does this compound play in developing PET tracers or antibacterials?
The compound serves as a precursor for:
- PET Tracers : Derivatization with radiofluorinated groups (e.g., [¹⁸F]FAPI) for imaging fibroblast activation .
- Antibacterial Agents : Functionalization at C-2 and C-4 positions yields fluoroquinolone analogs with Gram-negative activity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Focus on:
- Substitution Patterns : Electron-withdrawing groups (e.g., –F at C-6) enhance membrane permeability .
- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazoles or sulfonamides to reduce plasma protein binding .
- Steric Effects : Bulky substituents at C-2 improve target selectivity (e.g., GLUT1 inhibition) .
Q. What methodological pitfalls lead to low yields in multi-step syntheses, and how can they be addressed?
Common issues and solutions:
- Incomplete Decarboxylation : Monitor reaction progress via TLC or in-line IR spectroscopy .
- Side Reactions : Use scavengers (e.g., molecular sieves) to sequester water in esterification steps .
- Purification Challenges : Employ orthogonal chromatography (e.g., reverse-phase HPLC) for polar intermediates .
Q. Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
